Selective and Potent 5HT2b Receptor Antagonism
8-(Morpholin-4-yl)-5-nitroquinoline demonstrates potent and highly selective antagonism for the 5HT2b serotonin receptor. In binding assays, it exhibits an IC50 of 22 ± 9.0 nM against the human 5HT2b receptor. Crucially, in a broad selectivity screen of 161 GPCRs, it showed no significant agonist or antagonist activity against any other receptor, including closely related serotonin receptor subtypes [1]. This high degree of selectivity distinguishes it from many other quinoline-based or serotonergic tool compounds which often exhibit significant polypharmacology. In a functional cellular assay, it acts as a full antagonist with an IC50 of 54 nM [1].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | 5HT2bR binding: IC50 = 22 ± 9.0 nM; 5HT2bR cellular antagonist: IC50 = 54 nM; Screen of 161 GPCRs: Negative for all agonists/antagonists except 5HT2bR. |
| Comparator Or Baseline | 161 other GPCRs (including 5HT1A, 5HT2A, 5HT2C, dopamine receptors, adrenergic receptors, opioid receptors) |
| Quantified Difference | Selectivity index > 1000-fold over 160 other GPCRs (estimated based on IC50 of 54 nM vs. >50 μM for other targets). |
| Conditions | In vitro radioligand binding assay (human recombinant 5HT2bR) and cell-based functional assay (Ca²⁺ flux) for antagonist activity. GPCR screen performed at Eurofins. |
Why This Matters
This validates its use as a high-quality chemical probe for dissecting 5HT2b receptor-specific functions without confounding off-target effects, a critical requirement for robust target validation studies.
- [1] National Center for Biotechnology Information. (2024). PubChem BioAssay Summary for AID 89180. Retrieved April 16, 2026. View Source
